Cas no 1803798-94-8 (Ethyl 3-amino-2-bromophenylpropanoate)

Ethyl 3-amino-2-bromophenylpropanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-amino-2-bromophenylpropanoate
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- インチ: 1S/C11H14BrNO2/c1-3-15-11(14)7(2)8-5-4-6-9(13)10(8)12/h4-7H,3,13H2,1-2H3
- InChIKey: LCXJBDWRWHLUAT-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C(C(=O)OCC)C)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 223
- トポロジー分子極性表面積: 52.3
- 疎水性パラメータ計算基準値(XlogP): 2.7
Ethyl 3-amino-2-bromophenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013019939-250mg |
Ethyl 3-amino-2-bromophenylpropanoate |
1803798-94-8 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
Alichem | A013019939-500mg |
Ethyl 3-amino-2-bromophenylpropanoate |
1803798-94-8 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
Alichem | A013019939-1g |
Ethyl 3-amino-2-bromophenylpropanoate |
1803798-94-8 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
Ethyl 3-amino-2-bromophenylpropanoate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
Ethyl 3-amino-2-bromophenylpropanoateに関する追加情報
Ethyl 3-amino-2-bromophenylpropanoate (CAS No. 1803798-94-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-amino-2-bromophenylpropanoate (CAS No. 1803798-94-8) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features, has garnered significant attention due to its role in the development of novel therapeutic agents. The presence of both an amino group and a bromine substituent on a phenyl ring, coupled with a propanoate ester moiety, makes it a fascinating subject for researchers exploring innovative synthetic pathways and drug design strategies.
The chemical structure of Ethyl 3-amino-2-bromophenylpropanoate enables it to serve as a crucial building block in the construction of more complex molecules. The amino group provides a site for further functionalization, allowing for the introduction of additional pharmacophores or modifications that can enhance the biological activity of the final product. Meanwhile, the bromine atom offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to create carbon-carbon bonds and diversify molecular structures.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of biologically active compounds. Ethyl 3-amino-2-bromophenylpropanoate has emerged as a preferred intermediate in several cutting-edge approaches. For instance, its utility in constructing heterocyclic scaffolds has been explored extensively. Heterocycles are known for their prevalence in pharmacologically active compounds, and the ability to efficiently incorporate them into drug candidates is of paramount importance. The bromophenyl moiety in Ethyl 3-amino-2-bromophenylpropanoate facilitates the formation of fused rings, such as pyrroles and indoles, which are integral to many successful drugs.
The ester group in Ethyl 3-amino-2-bromophenylpropanoate also plays a pivotal role in its applications. Ester functionalities can be hydrolyzed to carboxylic acids or converted into other derivatives, providing flexibility in synthetic routes. This adaptability has made it a favorite among synthetic chemists working on drug discovery programs. Moreover, the propanoate moiety contributes to the solubility and bioavailability of the resulting compounds, making it an attractive choice for developing oral formulations.
One of the most compelling aspects of Ethyl 3-amino-2-bromophenylpropanoate is its role in the development of targeted therapies. The combination of an amino group and a bromine atom allows for selective modifications that can be tailored to specific biological targets. For example, researchers have leveraged this compound to design inhibitors targeting enzymes involved in cancer metabolism. By strategically modifying the structure around the phenyl ring, it is possible to fine-tune binding interactions with proteins such as kinases and transcription factors.
The pharmaceutical industry has also shown interest in using Ethyl 3-amino-2-bromophenylpropanoate for developing treatments against neurological disorders. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, which are essential for constructing complex aromatic systems found in many neuroactive compounds. Additionally, the amino group can be used to link this intermediate with other pharmacophores through amide bond formation, creating molecules with potential therapeutic effects on conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, Ethyl 3-amino-2-bromophenylpropanoate (CAS No. 1803798-94-8) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural attributes enable it to serve as a key intermediate in the development of diverse therapeutic agents across multiple disease areas. As research continues to advance our understanding of molecular interactions and drug design principles, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine.
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